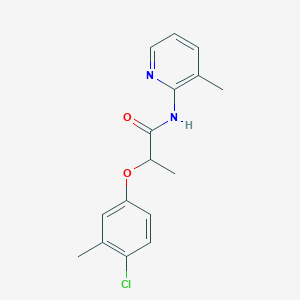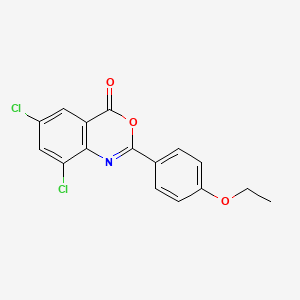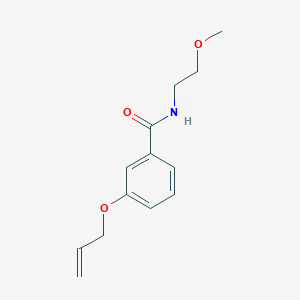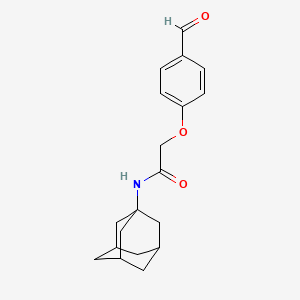![molecular formula C12H18N2O4S B4401353 N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4401353.png)
N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide
Overview
Description
N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide, commonly known as EMSAM, is a monoamine oxidase inhibitor (MAOI) used in the treatment of depression. It was approved by the FDA in 2006 and is the first transdermal patch form of MAOI available in the market. The unique delivery system of EMSAM provides a constant and controlled release of the drug, which eliminates the need for dietary restrictions associated with traditional MAOIs.
Mechanism of Action
EMSAM works by inhibiting the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, EMSAM increases the levels of these neurotransmitters in the brain, which leads to an improvement in mood and reduction of depressive symptoms.
Biochemical and Physiological Effects
EMSAM has been shown to increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. It also has an effect on other neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate. EMSAM has been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response. It has also been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
EMSAM has several advantages over traditional N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamides in lab experiments. The transdermal patch form of the drug provides a constant and controlled release of the drug, which eliminates the need for dietary restrictions associated with traditional N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamides. The patch form also allows for easier administration and monitoring of the drug. However, EMSAM has limitations in lab experiments due to its high cost and limited availability.
Future Directions
There are several future directions for the research and development of EMSAM. One direction is the investigation of its potential use in the treatment of other psychiatric disorders such as anxiety and post-traumatic stress disorder. Another direction is the development of more cost-effective and widely available forms of the drug. Further research is also needed to fully understand the mechanism of action of EMSAM and its effects on neurotransmitters and the HPA axis.
Scientific Research Applications
EMSAM has been extensively studied for its antidepressant properties. It has been found to be effective in the treatment of major depressive disorder, dysthymia, and bipolar depression. The transdermal patch form of the drug has been shown to have a faster onset of action and better tolerability compared to traditional N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamides. EMSAM has also been studied for its potential use in the treatment of other psychiatric disorders such as anxiety and post-traumatic stress disorder.
properties
IUPAC Name |
2-[(4-ethoxy-3-methylphenyl)sulfonyl-methylamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-4-18-11-6-5-10(7-9(11)2)19(16,17)14(3)8-12(13)15/h5-7H,4,8H2,1-3H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWVRHSEPXYGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{3-methoxy-4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4401287.png)
![1-methyl-4-[4-(3-propoxyphenoxy)butyl]piperazine hydrochloride](/img/structure/B4401290.png)

![N-1-adamantyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4401302.png)
![2-[4-(8-quinolinyloxy)butoxy]benzaldehyde](/img/structure/B4401307.png)

![2-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4401330.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B4401334.png)

![2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B4401359.png)
![N-{2-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B4401364.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-morpholinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4401371.png)